molecular formula C22H29NO6 B3451524 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3451524
M. Wt: 403.5 g/mol
InChI Key: NYSQQILLGTWPFF-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with the condensation of ethyl acetoacetate with an aldehyde (such as 3,4-dimethoxybenzaldehyde) in the presence of a base.

    Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring.

    Substitution: Introduction of the propan-2-yl group through a substitution reaction.

    Esterification: Final esterification step to introduce the carboxylate groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalysts: Using specific catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Introduction of various functional groups at the aromatic ring.

Scientific Research Applications

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: As a potential calcium channel blocker, it may be studied for its effects on cardiovascular diseases.

    Biological Studies: Investigating its interactions with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, leading to various physiological effects such as vasodilation and reduced cardiac workload.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: Known for its long-acting effects in treating hypertension.

    Felodipine: Used for its vasodilatory properties.

Uniqueness

3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties compared to other dihydropyridines.

Properties

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO6/c1-7-28-21(24)16-12-23(14(3)4)13-17(22(25)29-8-2)20(16)15-9-10-18(26-5)19(11-15)27-6/h9-14,20H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSQQILLGTWPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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